![molecular formula C22H29NS4 B14135698 1-{2,6-Bis[(2-methyl-1,3-dithian-2-yl)methyl]phenyl}-1H-pyrrole CAS No. 89208-03-7](/img/structure/B14135698.png)
1-{2,6-Bis[(2-methyl-1,3-dithian-2-yl)methyl]phenyl}-1H-pyrrole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{2,6-Bis[(2-methyl-1,3-dithian-2-yl)methyl]phenyl}-1H-pyrrole is a complex organic compound that features a pyrrole ring substituted with a phenyl group, which is further substituted with two 2-methyl-1,3-dithian-2-yl groups
Métodos De Preparación
The synthesis of 1-{2,6-Bis[(2-methyl-1,3-dithian-2-yl)methyl]phenyl}-1H-pyrrole involves multiple steps, starting with the preparation of the 2-methyl-1,3-dithiane moiety. This can be achieved through the reaction of 1,3-dithiane with methyl iodide in the presence of a base such as sodium hydride. The resulting 2-methyl-1,3-dithiane is then reacted with a suitable phenyl derivative to introduce the phenyl group.
The final step involves the formation of the pyrrole ring, which can be accomplished through a cyclization reaction. This typically involves the use of a suitable catalyst and reaction conditions to promote the formation of the pyrrole ring from the intermediate compounds.
Análisis De Reacciones Químicas
1-{2,6-Bis[(2-methyl-1,3-dithian-2-yl)methyl]phenyl}-1H-pyrrole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one or more of its substituents are replaced by other groups. Common reagents for these reactions include halogens and organometallic compounds.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-{2,6-Bis[(2-methyl-1,3-dithian-2-yl)methyl]phenyl}-1H-pyrrole has several applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules
Biology: In biological research, the compound can be used as a probe to study the interactions of pyrrole-containing molecules with biological targets.
Industry: In the industrial sector, the compound can be used as an intermediate in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-{2,6-Bis[(2-methyl-1,3-dithian-2-yl)methyl]phenyl}-1H-pyrrole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparación Con Compuestos Similares
1-{2,6-Bis[(2-methyl-1,3-dithian-2-yl)methyl]phenyl}-1H-pyrrole can be compared with other similar compounds, such as:
1-{2,6-Bis[(2-phenyl-1,3-dithian-2-yl)methyl]phenyl}-1H-pyrrole: This compound features phenyl groups instead of methyl groups on the dithiane moieties, leading to different chemical and biological properties.
2-Methyl-1,3-dithiane: A simpler compound that serves as a building block for more complex molecules, including this compound.
(2-Methyl-1,3-dithian-2-yl)(phenyl)methanone: Another related compound with a different substitution pattern, leading to distinct reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.
Propiedades
Número CAS |
89208-03-7 |
|---|---|
Fórmula molecular |
C22H29NS4 |
Peso molecular |
435.7 g/mol |
Nombre IUPAC |
1-[2,6-bis[(2-methyl-1,3-dithian-2-yl)methyl]phenyl]pyrrole |
InChI |
InChI=1S/C22H29NS4/c1-21(24-12-6-13-25-21)16-18-8-5-9-19(20(18)23-10-3-4-11-23)17-22(2)26-14-7-15-27-22/h3-5,8-11H,6-7,12-17H2,1-2H3 |
Clave InChI |
WYWZNFKOQSEICP-UHFFFAOYSA-N |
SMILES canónico |
CC1(SCCCS1)CC2=C(C(=CC=C2)CC3(SCCCS3)C)N4C=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


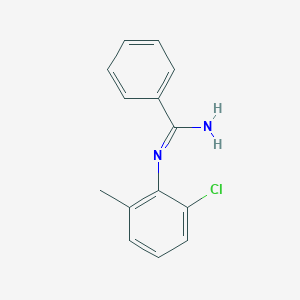
![6-Fluoropyrido[1,2-a]benzimidazole](/img/structure/B14135645.png)
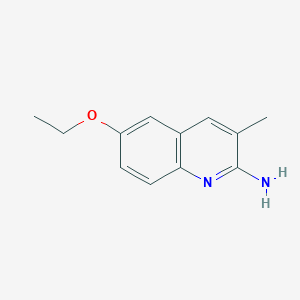
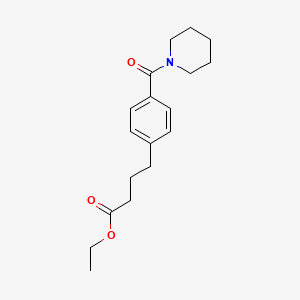
![1-[1-(2-Methylphenyl)-3-pyrrolidinyl]methanamine](/img/structure/B14135671.png)
![6-tert-butyl-3-(methylsulfanyl)-4-({(E)-[4-(propan-2-yl)phenyl]methylidene}amino)-1,2,4-triazin-5(4H)-one](/img/structure/B14135679.png)
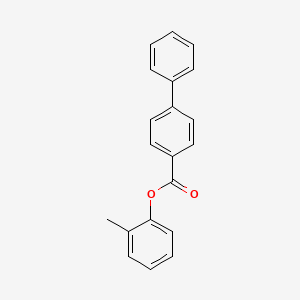
![2-[4-(Dimethylamino)butyl]-5,6-dimethoxy-3-methylbenzene-1,4-diol](/img/structure/B14135688.png)
![4-chloro-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B14135692.png)
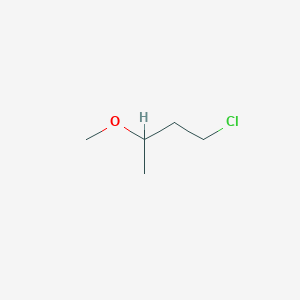
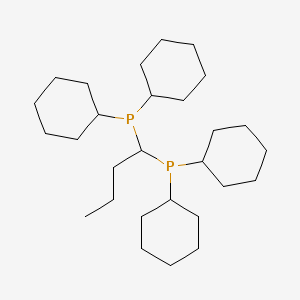
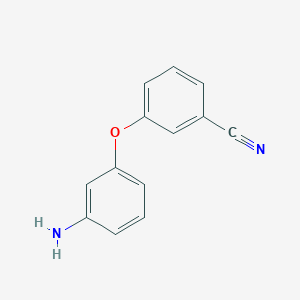
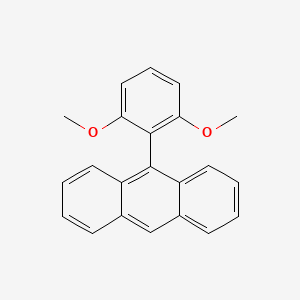
![2-(3-methylbutanoylamino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylic acid](/img/structure/B14135724.png)
